molecular formula C16H12F2O B124430 1,1-Difluorocyclopropane Dibenzosuberol CAS No. 797790-94-4

1,1-Difluorocyclopropane Dibenzosuberol

Cat. No.: B124430
CAS No.: 797790-94-4
M. Wt: 258.26 g/mol
InChI Key: JQQYFHVXFOMLGI-YIONKMFJSA-N
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Description

This compound is a cyclopropane derivative containing two fluorine atoms and two benzene rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,1-Difluorocyclopropane Dibenzosuberol involves several steps. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction, however, yields low amounts of the desired product. Another method involves the use of potassium fluoride and 18-crown-6 to improve the yield . Industrial production methods are still under development, focusing on optimizing reaction conditions to increase efficiency and yield .

Chemical Reactions Analysis

1,1-Difluorocyclopropane Dibenzosuberol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the reagents used.

    Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required to achieve the desired outcomes.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include potassium fluoride, 18-crown-6, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-Difluorocyclopropane Dibenzosuberol has several scientific research applications:

    Chemistry: It is used in the synthesis of other fluorine-containing compounds, which are valuable in various chemical processes.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine substitution on biological molecules.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Difluorocyclopropane Dibenzosuberol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms significantly affects the compound’s physicochemical properties, such as charge distribution and solubility . These changes can influence the compound’s interactions with biological molecules, leading to various effects .

Comparison with Similar Compounds

1,1-Difluorocyclopropane Dibenzosuberol is unique due to its specific structure and properties. Similar compounds include other difluorocyclopropane derivatives, which also contain fluorine atoms and cyclopropane rings . the presence of two benzene rings in this compound distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S,4R)-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQYFHVXFOMLGI-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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